molecular formula C14H11N B13119563 2-(4-Ethynylphenyl)-5-methylpyridine

2-(4-Ethynylphenyl)-5-methylpyridine

Cat. No.: B13119563
M. Wt: 193.24 g/mol
InChI Key: KBGYHSRITJBHOM-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-5-methylpyridine (CAS 1346462-91-6, C₁₄H₁₁N, MW 193.25 g/mol) is a pyridine derivative featuring a methyl group at the 5-position and an ethynyl-substituted phenyl group at the 2-position. Its ethynyl moiety confers unique reactivity, making it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2-(4-ethynylphenyl)-5-methylpyridine

InChI

InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3

InChI Key

KBGYHSRITJBHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:

    Catalyst: Palladium (Pd)

    Co-catalyst: Copper (Cu)

    Solvent: Tetrahydrofuran (THF) or similar organic solvents

    Base: Triethylamine or similar bases

    Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of 2-(4-Ethynylphenyl)-5-methylpyridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Features

The ethynyl group in 2-(4-ethynylphenyl)-5-methylpyridine distinguishes it from analogs with halogen, alkyl, or ureido substituents. Key structural analogs include:

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy)

  • Molecular Formula : C₁₂H₉F₂N
  • Key Features : Difluorophenyl group enhances electron-withdrawing properties, improving performance in optoelectronic applications.
  • Applications : Used as a ligand in OLEDs, dye-sensitized solar cells (DSSCs), and photocatalysis .

2-(4-Fluorophenyl)-5-methylpyridine

  • Molecular Formula : C₁₂H₁₀FN
  • Key Features : Fluorine substitution at the para position increases stability and ligand-binding affinity.
  • Applications : Ligand for Ir(III) photocatalysts; melting point: 58–59°C .

2-(3-Ethylureido)-5-methylpyridine

  • Molecular Formula : C₉H₁₃N₃O
  • Key Features : Ethylureido group enhances lipophilicity and bioactivity.
  • Applications : Induces erythroid differentiation in murine leukemia cells at 0.075–0.5 mM, 50–70× more potent than hexamethylene bisacetamide .

2-(4-(Bromomethyl)phenyl)-5-methylpyridine

  • Molecular Formula : C₁₃H₁₂BrN
  • Key Features : Bromomethyl group enables further functionalization via nucleophilic substitution.
  • Applications : Intermediate in pharmaceutical synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key Functional Groups
2-(4-Ethynylphenyl)-5-methylpyridine 193.25 Ethynyl, Methyl Not reported Alkyne, Aromatic
2-(2,4-Difluorophenyl)-5-methylpyridine 205.21 Difluoro, Methyl Not reported Fluorine, Aromatic
2-(4-Fluorophenyl)-5-methylpyridine 187.21 Fluoro, Methyl 58–59 Fluorine, Aromatic
2-(3-Ethylureido)-5-methylpyridine 179.22 Ethylureido, Methyl Not reported Ureido, Aromatic

Key Observations :

  • Fluorinated analogs exhibit higher thermal stability (e.g., 2-(4-fluorophenyl)-5-methylpyridine melts at 58–59°C) due to strong C–F bonds.

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